Ethyl 4-(2-(2,4-dichlorophenyl)-2-hydroxy-3-(imidazol-1-yl)propylthio)butyrate
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Overview
Description
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate is a complex organic compound that contains an imidazole ring, a dichlorophenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using 2,4-dichlorobenzene as a starting material.
Formation of the Hydroxy Group: The hydroxy group can be introduced through a reduction reaction, often using sodium borohydride as a reducing agent.
Thioether Formation: The thioether linkage is formed by reacting the hydroxy compound with a thiol in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl 4-((2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)propyl)thio)butanoate is unique due to its combination of a dichlorophenyl group, a hydroxy group, and a thioether linkage, which are not commonly found together in similar compounds .
Properties
CAS No. |
87049-53-4 |
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Molecular Formula |
C18H22Cl2N2O3S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 4-[2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-ylpropyl]sulfanylbutanoate |
InChI |
InChI=1S/C18H22Cl2N2O3S/c1-2-25-17(23)4-3-9-26-12-18(24,11-22-8-7-21-13-22)15-6-5-14(19)10-16(15)20/h5-8,10,13,24H,2-4,9,11-12H2,1H3 |
InChI Key |
AUBUPDBGJDBWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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